molecular formula C13H16N4 B1491311 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098091-53-1

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No. B1491311
CAS RN: 2098091-53-1
M. Wt: 228.29 g/mol
InChI Key: CRXUMWARMHFTNA-UHFFFAOYSA-N
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Description

“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole compounds, such as “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is based on the imidazole core, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of this compound is C13H16N4.

Scientific Research Applications

Pharmacology

In pharmacology, imidazole derivatives are known for their broad range of biological activities. They have been used in the development of drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties . The specific compound could potentially be explored for similar pharmacological applications, given its structural relation to imidazole.

Medicine

Imidazole compounds have been incorporated into various commercially available drugs, such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, and more . These drugs treat a wide array of conditions, from allergies and infections to cancer and gastrointestinal disorders. The subject compound could be investigated for its efficacy in these areas or as a novel treatment option.

Agriculture

In the agricultural sector, imidazole derivatives can serve as antimicrobial agents to protect crops from bacterial and fungal diseases. They may also be used to develop new pesticides or herbicides, offering a new approach to pest control and crop management .

Material Science

The imidazole ring is a key moiety in materials science, particularly in the synthesis of polymers and advanced materials with specific electronic or photonic properties. The compound could be utilized in creating new materials with unique characteristics suitable for high-tech applications .

Environmental Science

Imidazole derivatives can play a role in environmental science, particularly in the development of sensors and indicators for environmental monitoring. They could be used to detect pollutants or changes in environmental conditions due to their reactive nature and the possibility of forming complexes with various substances .

Biochemistry

In biochemistry, imidazole rings are part of essential biological structures such as histidine and purines. The compound “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” could be used in biochemical research to study enzyme mechanisms or in the design of biomimetic catalysts .

Antimicrobial Research

Given the antimicrobial potential of imidazole derivatives, this compound could be researched for its effectiveness against resistant strains of bacteria or fungi, contributing to the fight against antimicrobial resistance (AMR) .

Chemical Synthesis

Imidazole derivatives are often used as intermediates in chemical synthesis. This compound could be valuable in the synthesis of complex molecules, serving as a building block for the construction of larger, more intricate structures .

properties

IUPAC Name

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXUMWARMHFTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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